molecular formula C20H15BrFN3O2 B3018608 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 1251594-05-4

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one

Cat. No.: B3018608
CAS No.: 1251594-05-4
M. Wt: 428.261
InChI Key: RFAAULCSOMEHRS-UHFFFAOYSA-N
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Description

The compound 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one features a quinolin-4(1H)-one core substituted with a 6-fluoro group, a 1-propyl chain, and a 1,2,4-oxadiazole ring bearing a 3-bromophenyl moiety.

Properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O2/c1-2-8-25-11-16(18(26)15-10-14(22)6-7-17(15)25)20-23-19(24-27-20)12-4-3-5-13(21)9-12/h3-7,9-11H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAAULCSOMEHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromophenyl and oxadiazole groups. Common reagents used in these reactions include bromine, fluorine sources, and various catalysts to facilitate the formation of the desired bonds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.

    Industry: Its chemical properties are explored for use in materials science and the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Oxadiazole-Containing Quinoline Derivatives

The target compound shares structural homology with MA1, MA2, and MA3 (), which are CB2 agonists featuring oxadiazole-linked quinoline scaffolds. Key differences include:

  • Substituent Variation: MA1–MA3 possess 2-chloro-4-fluorophenyl-oxadiazole and variable alkoxy groups on the quinoline, whereas the target compound has a 3-bromophenyl-oxadiazole and a 6-fluoroquinolinone core.
  • Biological Activity: MA1–MA3 exhibit high CB2 affinity (nanomolar range) and brain permeability, attributed to their lipophilic oxadiazole and fluoroalkoxy groups . The target compound’s 3-bromophenyl group may enhance halogen bonding but reduce metabolic stability compared to MA analogs.

Table 1: Comparison of Oxadiazole-Quinoline Derivatives

Compound Core Structure Oxadiazole Substituent Quinoline Substituents Key Biological Properties
Target Compound Quinolin-4(1H)-one 3-Bromophenyl 6-Fluoro, 1-Propyl Not reported
MA1 () Quinolin-3-amine 2-Chloro-4-fluorophenyl 6-Hydroxy, propylamino CB2 agonist, 57% yield
MA3 () Quinolin-3-amine 2-Chloro-4-fluorophenyl 6-(2-Fluoroethoxy) High brain uptake

Bromophenyl Heterocyclic Analogs

5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6l) () shares a 3-bromophenyl group but differs in its heterocyclic framework (benzoxazole-triazole vs. oxadiazole-quinolinone). Key distinctions include:

  • Spectral Data : Compound 6l shows IR peaks for C=S (1249 cm⁻¹) and C-Br (563 cm⁻¹), while the target compound’s oxadiazole may exhibit C=N stretching near 1527 cm⁻¹ .

Table 2: Bromophenyl Heterocycles Comparison

Compound Heterocycle Bromophenyl Position Additional Groups Spectral Features (IR)
Target Compound 1,2,4-Oxadiazole 3- 6-Fluoroquinolinone C=N (1527 cm⁻¹, estimated)
6l () Benzoxazole-Triazole 3- 4-Methylphenyl, C=S C=S (1249 cm⁻¹), C-Br (563 cm⁻¹)

Fluorophenyl Pyrazole Derivatives

Compounds from (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) feature fluorophenyl and bromophenyl groups on a pyrazole core.

Biological Activity

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H16BrN3OC_{17}H_{16}BrN_3O, and it features a quinoline core substituted with a 1,2,4-oxadiazole moiety and a bromophenyl group. Its structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : The compound could interact with various receptors in the body, altering signaling pathways that lead to therapeutic effects.

Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at certain concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies assessed the compound's effect on various cancer cell lines. Notably, it demonstrated selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Cell LineIC50 (µM)
MCF-715
HeLa25
A54930

Anti-inflammatory Effects

The anti-inflammatory potential was evaluated using an animal model of induced inflammation. The compound significantly reduced paw edema compared to control groups.

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